molecular formula C20H21ClN2O4 B247570 2-(4-CHLOROPHENOXY)-1-[4-(2-PHENOXYACETYL)PIPERAZIN-1-YL]ETHAN-1-ONE

2-(4-CHLOROPHENOXY)-1-[4-(2-PHENOXYACETYL)PIPERAZIN-1-YL]ETHAN-1-ONE

Cat. No.: B247570
M. Wt: 388.8 g/mol
InChI Key: VJRBGSCHUHBLNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-CHLOROPHENOXY)-1-[4-(2-PHENOXYACETYL)PIPERAZIN-1-YL]ETHAN-1-ONE is a synthetic organic compound characterized by its complex structure, which includes a chlorophenoxy group, a phenoxyacetyl group, and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-CHLOROPHENOXY)-1-[4-(2-PHENOXYACETYL)PIPERAZIN-1-YL]ETHAN-1-ONE typically involves multiple steps:

    Formation of the Chlorophenoxy Intermediate: The initial step involves the preparation of 4-chlorophenol, which is then reacted with an appropriate acylating agent, such as acetyl chloride, to form 4-chlorophenoxyacetyl chloride.

    Piperazine Derivative Formation: In parallel, piperazine is reacted with phenoxyacetic acid under suitable conditions to form the phenoxyacetyl piperazine derivative.

    Coupling Reaction: The final step involves the coupling of the chlorophenoxy intermediate with the phenoxyacetyl piperazine derivative under basic conditions, typically using a base like sodium hydroxide or potassium carbonate, to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters would be essential to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxy and piperazine moieties, using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can target the carbonyl group in the ethanone moiety, using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.

    Substitution: Various nucleophiles (amines, thiols), often in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Formation of phenoxyquinones or piperazine N-oxides.

    Reduction: Conversion to alcohols or amines.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

Chemistry

In chemistry, 2-(4-CHLOROPHENOXY)-1-[4-(2-PHENOXYACETYL)PIPERAZIN-1-YL]ETHAN-1-ONE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.

Biology

In biological research, this compound can be used as a probe to study the interactions of phenoxy and piperazine derivatives with biological macromolecules. It may also serve as a lead compound in the development of new drugs, particularly those targeting neurological or inflammatory pathways.

Medicine

Medicinally, derivatives of this compound could be investigated for their potential therapeutic effects. The presence of the piperazine ring suggests possible applications in the development of antipsychotic or antidepressant drugs, given the known activity of piperazine derivatives in the central nervous system.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings that benefit from the stability and reactivity of the phenoxy and piperazine groups.

Mechanism of Action

The mechanism of action of 2-(4-CHLOROPHENOXY)-1-[4-(2-PHENOXYACETYL)PIPERAZIN-1-YL]ETHAN-1-ONE would depend on its specific application. In a biological context, it may interact with receptors or enzymes, modulating their activity through binding interactions. The phenoxy and piperazine groups could facilitate binding to specific molecular targets, influencing pathways involved in neurotransmission or inflammation.

Comparison with Similar Compounds

Similar Compounds

    4-Chlorophenoxyacetic acid: A simpler analog with herbicidal properties.

    Phenoxybenzamine: A related compound used as an alpha-adrenergic antagonist.

    Piperazine derivatives: A broad class of compounds with various pharmacological activities.

Uniqueness

2-(4-CHLOROPHENOXY)-1-[4-(2-PHENOXYACETYL)PIPERAZIN-1-YL]ETHAN-1-ONE is unique due to its combination of a chlorophenoxy group and a phenoxyacetyl piperazine moiety

Properties

Molecular Formula

C20H21ClN2O4

Molecular Weight

388.8 g/mol

IUPAC Name

1-[4-[2-(4-chlorophenoxy)acetyl]piperazin-1-yl]-2-phenoxyethanone

InChI

InChI=1S/C20H21ClN2O4/c21-16-6-8-18(9-7-16)27-15-20(25)23-12-10-22(11-13-23)19(24)14-26-17-4-2-1-3-5-17/h1-9H,10-15H2

InChI Key

VJRBGSCHUHBLNB-UHFFFAOYSA-N

SMILES

C1CN(CCN1C(=O)COC2=CC=CC=C2)C(=O)COC3=CC=C(C=C3)Cl

Canonical SMILES

C1CN(CCN1C(=O)COC2=CC=CC=C2)C(=O)COC3=CC=C(C=C3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.